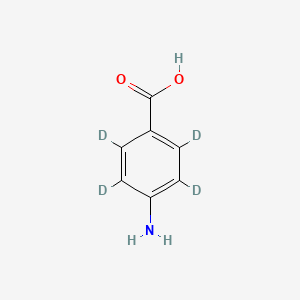
4-Aminobenzoic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic Acid-d4 is a deuterated form of p-Aminobenzoic acid, also known as PABA . It has deuterium labels substituted for the aryl protons . It is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Synthesis Analysis
In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . The tested derivatives of 4- and 2-aminobenzoic acid displayed linear response to nitrite concentrations up to 125 μM .Molecular Structure Analysis
The molecular formula of 4-Aminobenzoic Acid-d4 is C7H3D4NO2 . It consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
4-Aminobenzoic Acid-d4 has deuterium labels substituted for the aryl protons, presenting a comparison sample for PABA with a deconvoluted spectroscopic signature . It is a bacterial intermediate in folate synthesis .Physical And Chemical Properties Analysis
4-Aminobenzoic Acid-d4 has deuterium labels substituted for the aryl protons, presenting a comparison sample for PABA with a deconvoluted spectroscopic signature .Scientific Research Applications
Antimicrobial and Cytotoxic Agents
4-Aminobenzoic Acid derivatives have been studied for their potential as antimicrobial and cytotoxic agents. By combining the molecule with various aromatic aldehydes, researchers have created Schiff bases that exhibit antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) from 15.62 µM. They also show moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some derivatives also demonstrate notable cytotoxicity against cancer cell lines like HepG2 (IC 50 ≥ 15.0 µM) .
Biosensor Development
The electropolymerization of 4-Aminobenzoic Acid on graphite electrodes has been explored for creating functionalized platforms for biomolecule immobilization. These platforms are promising for the development of biosensors, particularly for the immobilization and direct detection of purine bases like adenine and guanine, as well as for recognizing hybridization events with complementary targets .
Pharmaceutical Intermediate
4-Aminobenzoic Acid serves as an intermediate in the synthesis of folate (Vitamin BX), which is essential for many biological processes. It’s also used in the production of azo dyes and cross-linking agents, and has applications in the biomedical sector for the preparation of local anesthetics and ointments .
Sunscreen Component
One of the earliest uses of 4-Aminobenzoic Acid was as a component in sunscreens. Despite some controversy over its photoprotective efficacy, it has been a common ingredient due to its ability to absorb ultraviolet radiation .
Folate Precursor Conversion
4-Aminobenzoic Acid is a folate precursor that can be converted into various biologically active derivatives. These derivatives have shown promise as antimicrobial agents, highlighting the compound’s versatility in medical research .
Synthesis of Schiff Bases
The simple chemical modification of 4-Aminobenzoic Acid into Schiff bases has resulted in the constitution of antibacterial activity. This process involves the combination of the acid with aromatic aldehydes, which can be tuned to enhance specific bioactivities .
Mechanism of Action
Target of Action
4-Aminobenzoic Acid-d4, also known as PABA-d4, is a deuterium-labeled derivative of 4-Aminobenzoic acid . The primary target of 4-Aminobenzoic Acid-d4 is the synthesis of folate by bacteria, plants, and fungi . It is an intermediate in this process .
Mode of Action
4-Aminobenzoic Acid-d4 interacts with its targets by being incorporated into the synthesis of folate . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Biochemical Pathways
The biochemical pathway affected by 4-Aminobenzoic Acid-d4 is the synthesis of folate . Folate is essential for the synthesis of DNA, RNA, and proteins, as well as for the maintenance and repair of cells .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of 4-Aminobenzoic Acid-d4 is the synthesis of folate . This is crucial for many biological processes, including the synthesis of DNA, RNA, and proteins, as well as cell maintenance and repair .
Action Environment
The action of 4-Aminobenzoic Acid-d4 can be influenced by various environmental factors. For instance, the synthesis of folate can be affected by the availability of chorismate and the activity of the enzymes involved in the process
Safety and Hazards
4-Aminobenzoic Acid-d4 may form combustible dust concentrations in air . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, store under an inert atmosphere, and protect from direct sunlight .
properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)
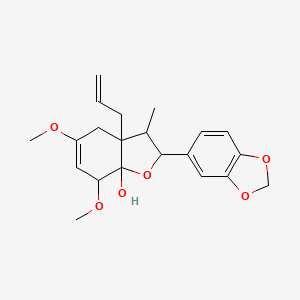

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

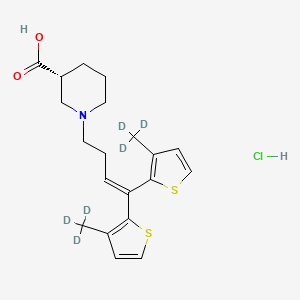
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

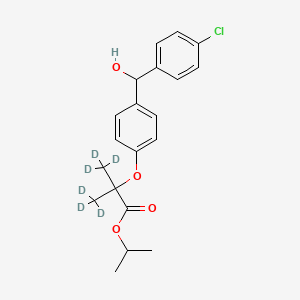
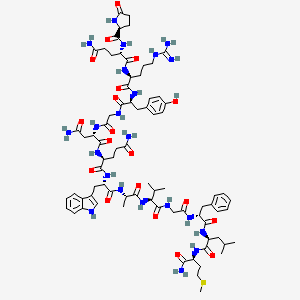

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)